4-(trans-4'-(3",4",5"-Trifluorophenyl)cyclohexyl)cyclohexanone
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Overview
Description
4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone is a chemical compound known for its unique structural properties It features a cyclohexyl group bonded to another cyclohexyl group, with a trifluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone typically involves the reaction of cyclohexanone with a suitable trifluorophenyl cyclohexane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize the yield of the desired product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The cyclohexyl groups provide structural stability and influence the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl
- 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)-cyclohexyl]benzene
Uniqueness
4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties
Properties
CAS No. |
160513-34-8 |
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Molecular Formula |
C18H21F3O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[4-(3,4,5-trifluorophenyl)cyclohexyl]cyclohexan-1-one |
InChI |
InChI=1S/C18H21F3O/c19-16-9-14(10-17(20)18(16)21)13-3-1-11(2-4-13)12-5-7-15(22)8-6-12/h9-13H,1-8H2 |
InChI Key |
LTOIKVJZFHYJMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CCC(=O)CC2)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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